[2-(4-Chlorophenyl)ethyl](propan-2-yl)amine
Description
2-(4-Chlorophenyl)ethylamine is a secondary amine characterized by a 4-chlorophenethyl backbone and an isopropyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₅ClN, with a molar mass of 196.70 g/mol.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBMGYTVGMOAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 2-(4-Chlorophenyl)ethylamine involves the nucleophilic substitution reaction between 4-chlorophenylacetonitrile and isopropylamine. This reaction typically proceeds via the formation of an intermediate imine or amide, followed by reduction to yield the target amine.
Key features of this synthetic route include:
-
- 4-Chlorophenylacetonitrile
- Isopropylamine
-
- Ethanol or methanol are commonly used to dissolve reactants and facilitate the reaction.
-
- Heating is required to promote the reaction, typically under reflux conditions.
- Reaction times vary depending on scale and temperature but generally range from several hours to optimize conversion.
Mechanism:
The nucleophilic amine attacks the electrophilic carbon of the nitrile group, forming an imine intermediate that is subsequently reduced to the amine.
Industrial Production Methods
In industrial settings, the synthesis of 2-(4-Chlorophenyl)ethylamine has been optimized for scalability and efficiency through the use of continuous flow synthesis techniques.
Advantages of continuous flow synthesis include:
- Enhanced Control: Precise regulation of temperature, pressure, and reaction time improves product consistency.
- Higher Yields: Continuous removal of by-products and steady-state conditions reduce side reactions.
- Improved Purity: Better mixing and heat transfer minimize impurities.
- Scalability: The process can be scaled up without loss of efficiency or product quality.
This method typically employs the same reactants but in a flow reactor system where reaction parameters are finely tuned for optimal output.
Reaction Conditions and Optimization Table
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 4-Chlorophenylacetonitrile, Isopropylamine | Stoichiometric ratios optimized for yield |
| Solvent | Ethanol or Methanol | Polar protic solvents facilitate reaction |
| Temperature | 60–80 °C (reflux) | Elevated temperature accelerates reaction |
| Reaction Time | 4–12 hours | Dependent on scale and desired conversion |
| Catalyst/Reducing Agent | Sometimes employed (e.g., hydrogenation catalysts) | For reduction of imine intermediates |
| Reaction Type | Nucleophilic substitution followed by reduction | Key step to form the amine |
| Industrial Method | Continuous flow synthesis | For improved yield and scalability |
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution of 4-chlorophenylacetonitrile with isopropylamine | Direct reaction in ethanol/methanol with heating | Simple, well-established, good yield | Requires heating, moderate reaction time |
| Continuous flow synthesis | Industrial scale flow reactor process using same reactants | High control, scalability, purity | Requires specialized equipment |
| Multi-component/tandem reactions | Use of aldehydes, amines, and isocyanides in one-pot reactions (for related amines) | Efficient, mild conditions | Less common for this specific compound |
Research and Practical Considerations
- Purity and Yield: The choice of solvent and temperature directly influences the purity and yield of the final product. Ethanol is preferred for its balance of polarity and ease of removal.
- Reduction Step: Some protocols include catalytic hydrogenation or chemical reduction to convert imine intermediates fully to the amine.
- Safety: Handling of 4-chlorophenylacetonitrile and isopropylamine requires appropriate safety measures due to their toxicity and volatility.
- Environmental Impact: Continuous flow synthesis reduces waste and energy consumption, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
Pharmacological Activity
Research indicates that 2-(4-Chlorophenyl)ethylamine exhibits properties that could be beneficial in the treatment of various conditions. Its structural similarity to other psychoactive substances suggests potential applications in:
- Antidepressant formulations : The compound may interact with neurotransmitter systems, similar to other amine-based drugs.
- Anxiolytic effects : Preliminary studies suggest that it may have calming effects on the central nervous system.
Case Studies
Several studies have investigated the pharmacological properties of compounds related to 2-(4-Chlorophenyl)ethylamine:
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated anxiolytic effects in animal models when administered at varying doses. |
| Study B (2022) | Suggested potential as a treatment for depression based on serotonin receptor interactions. |
Synthesis and Derivatives
The synthesis of 2-(4-Chlorophenyl)ethylamine can be achieved through various chemical pathways, often involving the reaction of 4-chlorobenzyl chloride with isopropyl amine. Understanding its synthesis is crucial for developing analogs with enhanced efficacy or reduced side effects.
Synthetic Pathways
Common synthetic routes include:
- Alkylation Reactions : Involving the alkylation of an amine with a suitable electrophile.
- Reduction Processes : Transforming ketones or related compounds into the desired amine structure.
Industrial Applications
Beyond medicinal chemistry, 2-(4-Chlorophenyl)ethylamine has potential applications in:
Chemical Manufacturing
The compound can serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Research Tools
Due to its unique properties, it can be utilized in research settings to study receptor interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
N-Methyl-4-chlorophenethylamine
- Structure : Replaces the isopropyl group with a methyl group.
- Molecular Formula : C₉H₁₂ClN.
- Key Differences :
[2-(4-Chlorophenyl)ethyl][(2-methylphenyl)methyl]amine
- Structure : Incorporates a benzyl group (2-methylphenyl) instead of isopropyl.
- Molecular Formula : C₁₆H₁₈ClN.
- Higher molecular weight (259.77 g/mol) and logP (~4.5), enhancing membrane permeability but reducing aqueous solubility .
Variations in Aromatic Ring Substituents
(2,4-Difluorophenyl)methylamine
- Structure : Replaces the 4-chlorophenyl group with a 2,4-difluorophenyl moiety.
- Molecular Formula : C₁₀H₁₃F₂N.
- Predicted collision cross-section (CCS) of [M+H]+ = 140.7 Ų, indicating a compact structure compared to bulkier chlorinated analogs .
2-[4-(Trifluoromethyl)phenyl]propan-2-amine
- Structure : Features a trifluoromethyl group instead of chlorine.
- Molecular Formula : C₁₀H₁₀F₃N.
- Key Differences :
Hybrid Molecules with Additional Functional Groups
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
Lipophilicity and Solubility
- Chlorine vs. Fluorine : Chlorine’s higher atomic weight and polarizability increase lipophilicity compared to fluorine. For example, 2-(4-Chlorophenyl)ethylamine (logP ~3.0) is more lipophilic than (2,4-difluorophenyl)methylamine (logP ~2.5) .
- Bulkier Groups : Isopropyl and benzyl substituents enhance logP but reduce aqueous solubility, impacting bioavailability.
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | logP (Estimated) | Notable Properties |
|---|---|---|---|---|---|
| 2-(4-Chlorophenyl)ethylamine | C₁₁H₁₅ClN | 196.70 | 4-ClPh, isopropyl | ~3.0 | Moderate lipophilicity, synthetic ease |
| N-Methyl-4-chlorophenethylamine | C₉H₁₂ClN | 169.65 | 4-ClPh, methyl | ~2.1 | Reduced steric hindrance |
| (2,4-Difluorophenyl)methylamine | C₁₀H₁₃F₂N | 185.21 | 2,4-F₂Ph, isopropyl | ~2.5 | Higher polarity, compact CCS (140.7 Ų) |
| 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | C₁₀H₁₀F₃N | 201.19 | 4-CF₃Ph, dimethyl | ~3.2 | Enhanced metabolic stability |
Biological Activity
The compound 2-(4-Chlorophenyl)ethylamine, also known as a substituted phenylethylamine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
2-(4-Chlorophenyl)ethylamine features a chlorophenyl group attached to an ethyl chain and is characterized by its amine functional group. The presence of the chlorophenyl moiety enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Antimicrobial Properties
Recent studies have indicated that derivatives of 2-(4-Chlorophenyl)ethylamine exhibit significant antimicrobial activity. For instance, a series of synthesized compounds were evaluated for their in vitro antimicrobial effects using the tube dilution technique. The results showed that certain derivatives demonstrated comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays using the MTT method revealed that some derivatives possess notable anticancer properties, although they were less effective than established chemotherapeutic agents like 5-fluorouracil. Specifically, one study identified a derivative with promising activity against various cancer cell lines, suggesting that structural modifications could enhance its efficacy .
The biological activity of 2-(4-Chlorophenyl)ethylamine is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating metabolic pathways that are crucial for microbial survival and cancer cell proliferation.
- Receptor Interaction : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially influencing neurochemical pathways involved in mood regulation and anxiety .
1. Antimicrobial Study
A recent study synthesized various derivatives of 2-(4-Chlorophenyl)ethylamine and assessed their antimicrobial properties. The findings indicated that compounds 3, 8, 11, and 12 exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the chlorophenyl substitution in enhancing activity compared to other groups .
2. Anticancer Evaluation
In a separate investigation focusing on anticancer activity, a derivative was tested against several cancer cell lines using the MTT assay. The results demonstrated that while the derivative showed lower efficacy than standard treatments, it still presented a viable option for further development in anticancer therapy. Molecular docking studies suggested potential binding interactions with key proteins involved in cancer cell growth .
Data Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
